molecular formula C19H11ClF3N5S B2959068 3-chloro-2-({7-[(Z)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine CAS No. 251096-57-8

3-chloro-2-({7-[(Z)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine

Cat. No.: B2959068
CAS No.: 251096-57-8
M. Wt: 433.84
InChI Key: SZYMCPQYSFTRKI-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-2-({7-[(Z)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 3-chloro-2-({7-[(Z)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the triazolo[1,5-a]pyrimidine core, followed by the introduction of the phenylethenyl group, and finally, the attachment of the chloropyridine and trifluoromethyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-chloro-2-({7-[(Z)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar compounds include other triazolo[1,5-a]pyrimidine derivatives, which may have different substituents on the pyrimidine or phenylethenyl groups. The uniqueness of 3-chloro-2-({7-[(Z)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-[(Z)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF3N5S/c20-15-10-13(19(21,22)23)11-25-16(15)29-18-26-17-24-9-8-14(28(17)27-18)7-6-12-4-2-1-3-5-12/h1-11H/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYMCPQYSFTRKI-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.